[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid
Overview
Description
[2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid: . This compound features a benzylthio group attached to a thiazol-5-yl ring, which is further substituted with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid typically involves the following steps:
Thiazole Formation: : The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable thioamide with a halogenated compound under specific conditions.
Benzylthio Group Introduction: : The benzylthio group is introduced through a nucleophilic substitution reaction, where a benzylthiolate ion reacts with an appropriate electrophile.
Acetic Acid Derivative Formation: : Finally, the acetic acid derivative is formed by reacting the thiazole intermediate with an acetic anhydride or acetyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of thiol derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the thiazole ring or the benzylthio group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common oxidation products.
Reduction: : Thiol derivatives are typically formed.
Substitution: : Various substituted thiazoles and benzylthio compounds can be produced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring and benzylthio group make it a versatile intermediate in organic synthesis.
Biology
In biological research, [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid can be used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new therapeutic agents, particularly those targeting bacterial infections or cancer.
Industry
In industry, this compound can be used as a surfactant or in the production of specialty chemicals. Its properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In drug development, it may interact with specific molecular targets, such as receptors or enzymes, to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)acetic acid: : A simpler analog without the thiazole ring.
Benzylthiohydroxamic acid: : A related compound with a hydroxamic acid group.
Thiazole derivatives: : Other thiazole-containing compounds with different substituents.
Uniqueness
The presence of the thiazole ring and the acetic acid moiety in [2-(Benzylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetic acid makes it unique compared to its analogs. These structural features contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-benzylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S2/c14-10(15)6-9-11(16)13-12(18-9)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCJXUFAPZWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=O)C(S2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170801 | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142201-40-8 | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142201-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazoleacetic acid, 4,5-dihydro-4-oxo-2-[(phenylmethyl)thio]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101170801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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